molecular formula C6H4BrN3O B3327994 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine CAS No. 406224-62-2

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine

Cat. No.: B3327994
CAS No.: 406224-62-2
M. Wt: 214.02 g/mol
InChI Key: FQIBJGXBTMCLDZ-UHFFFAOYSA-N
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Description

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine is a chemical compound with the molecular formula C6H4BrN3O. It is a derivative of benzo[c][1,2,5]oxadiazole, a heterocyclic compound known for its diverse pharmacological activities. The presence of a bromine atom at the 7th position and an amine group at the 4th position makes this compound particularly interesting for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine typically involves a multi-step process. One common method includes the bromination of benzo[c][1,2,5]oxadiazole followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[c][1,2,5]oxadiazoles, while oxidation and reduction reactions can produce corresponding oxides and amines .

Scientific Research Applications

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen conditions. This inhibition can lead to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]oxadiazole: The parent compound without the bromine and amine groups.

    7-Bromobenzo[c][1,2,5]thiadiazole: A sulfur-containing analog with similar pharmacological activities.

    4-Aminobenzo[c][1,2,5]oxadiazole: Lacks the bromine atom but retains the amine group.

Uniqueness

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

4-bromo-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIBJGXBTMCLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 422A (563 mg, 2.31 mmol) in AcOH (5 mL) was heated to 70° C. and Fe0 powder (258 mg, 4.62 mmol) was added in one portion. The resulting dark reaction mixture was stirred for 15 min, cooled to rt and concentrated under reduced pressure. The residue was taken up in EtOAc and the resulting solution was washed with sat. Na2CO3 solution. The organic layer was dried over Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel eluting with 10–60% EtOAc in hexanes to give 470 mg (95%) of compound 422B as a red solid.
Quantity
563 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
powder
Quantity
258 mg
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
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7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
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Reactant of Route 6
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine

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